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molecular formula C9H9BrO3 B8715090 1-Bromoethyl phenyl carbonate CAS No. 104483-32-1

1-Bromoethyl phenyl carbonate

Cat. No. B8715090
M. Wt: 245.07 g/mol
InChI Key: OXWCZNGMBUYFNA-UHFFFAOYSA-N
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Patent
US05202454

Procedure details

15.4 g (0.077 mol) of 1-chloroethyl phenyl carbonate, 0.44 g (0.0014 mol) of tetrabutylammonium bromide and 13.7 g (0.090 mol) of trimethylsilane bromide are introduced into a distillation apparatus equipped with a 15 cm Vigreux column, a thermometer and a stirrer. The mixture is heated at 90° C. for 24 h and the trimethylsilane chloride released is removed by distillation. The product expected is then distilled. 17.2 g (Yld=91%) are obtained.
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
trimethylsilane bromide
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:13])([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[O:2][CH:3](Cl)[CH3:4].[Br-:14].C[SiH](C)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:1](=[O:13])([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[O:2][CH:3]([Br:14])[CH3:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
C(OC(C)Cl)(OC1=CC=CC=C1)=O
Name
trimethylsilane bromide
Quantity
13.7 g
Type
reactant
Smiles
[Br-].C[SiH](C)C
Name
Quantity
0.44 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a 15 cm Vigreux column
CUSTOM
Type
CUSTOM
Details
the trimethylsilane chloride released is removed by distillation
DISTILLATION
Type
DISTILLATION
Details
The product expected is then distilled
CUSTOM
Type
CUSTOM
Details
17.2 g (Yld=91%) are obtained

Outcomes

Product
Name
Type
Smiles
C(OC(C)Br)(OC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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